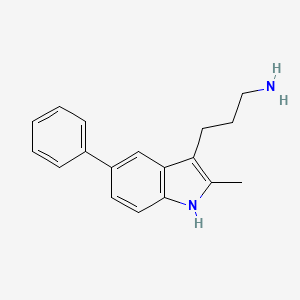

3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine

Description

3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine is an indole-derived amine characterized by a propanamine chain attached to a substituted indole scaffold. The indole moiety features a methyl group at the 2-position and a phenyl group at the 5-position, which likely influence its physicochemical properties and biological interactions. Indole-based amines are frequently explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and microbial systems .

Properties

Molecular Formula |

C18H20N2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

3-(2-methyl-5-phenyl-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C18H20N2/c1-13-16(8-5-11-19)17-12-15(9-10-18(17)20-13)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,20H,5,8,11,19H2,1H3 |

InChI Key |

YZQHGNYPLPXHEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine typically involves the construction of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The 2-methyl and 5-phenyl groups on the target compound’s indole may enhance hydrophobic interactions in binding pockets compared to simpler analogs like 3-(5-chloro-1H-indol-3-yl)propan-1-amine .

- Chain Modification: Unlike amitriptyline, which has a dimethylamino group enhancing CNS penetration, the target compound’s unsubstituted propanamine chain may prioritize peripheral activity .

- Biological Activity : The methylthio substituent in Compound 9 drastically improves MetAP1 inhibition (IC50 = 0.044 µM vs. 0.599 µM for its analog), suggesting that electron-donating groups on the propanamine chain enhance enzyme binding .

Pharmacological and Industrial Relevance

- Enzyme Inhibition : Indole-propanamines like Compound 9 target bacterial MetAP1, a critical enzyme for pathogen survival. The target compound’s phenyl group may confer selectivity toward eukaryotic vs. prokaryotic enzymes .

- Material Science : Fluorinated propanamines (e.g., 1,1,2,2,3,3,3-heptafluoro-N,N-bis(heptafluoropropyl)-1-propanamine) demonstrate industrial utility in surfactants and polymers, contrasting with the target compound’s likely biological focus .

Biological Activity

3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine is a novel compound that features a unique indole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Structural Overview

The compound's structure includes:

- An indole moiety that contributes to its biological activity.

- A propanamine backbone with specific substitutions (2-methyl and 5-phenyl) that may influence its pharmacodynamics.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

- Antidepressant effects : Similar compounds have been studied for their ability to inhibit serotonin reuptake, suggesting potential antidepressant properties.

- Antimicrobial activity : Indole derivatives have shown efficacy against various bacterial strains.

- Antitumor effects : Preliminary studies indicate that indole-based compounds can inhibit tumor growth in certain cancer models.

Table 1: Comparative Biological Activities of Indole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Sertraline | Antidepressant | 0.5 | |

| Duloxetine | Dual reuptake inhibitor | 0.7 | |

| Trazodone | Antidepressant | 1.2 | |

| This compound | Potential Antidepressant | TBD |

The mechanism of action for this compound is hypothesized to involve:

- Monoamine oxidase inhibition : Similar compounds have been shown to inhibit MAO enzymes, which play a crucial role in the metabolism of neurotransmitters.

- Serotonin receptor modulation : The indole structure allows for interaction with serotonin receptors, enhancing mood-regulating effects.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, including:

- Indole synthesis : Utilizing starting materials such as phenylacetic acid and methylamine.

- Propanamine formation : Employing reductive amination techniques to attach the propanamine group.

These synthetic routes are essential for creating derivatives that may exhibit enhanced biological activities.

Case Study 1: Antidepressant Activity

A study focused on the antidepressant potential of indole derivatives demonstrated that modifications in the indole structure significantly enhanced serotonin reuptake inhibition. The compound was tested in vivo using animal models, showing promising results in reducing depressive behaviors.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.